REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[C:16]([F:17])=[CH:15][CH:14]=[C:10]([C:11](O)=[O:12])[C:9]=1[C:18](O)=[O:19]>C1COCC1>[F:7][C:8]1[C:16]([F:17])=[CH:15][CH:14]=[C:10]([CH2:11][OH:12])[C:9]=1[CH2:18][OH:19] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(C(=O)O)=CC=C1F)C(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
drop wise at 0° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After 3 h the reaction mixture is cooled
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated Na2SO4 solution
|
Type
|
FILTRATION
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Details
|
Then the reaction mass is filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the bed is washed thoroughly with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a crude product that
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (silica, 5% MeOH in DCM)
|
Type
|
CUSTOM
|
Details
|
Combination of appropriate fractions followed by removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1F)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 54.2% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |